N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Overview
Description
N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as BMS-345541, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of IκB kinase (IKK) and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Second-Order Nonlinear Optical (NLO) Effects
This compound has been used in the study of second-order nonlinear optical effects. The full elements of the second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time . This makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
Optical Signal-Processing Devices
Nonlinear optical effects in materials have been widely utilized for optical signal-processing devices in information-telecommunication systems. Organic NLO materials can be particularly expected to support these devices in next-generation highly-advanced information society .
THz-Wave Generations and Detections
Organic NLO crystals, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have been studied mainly for THz-wave generations and detections using second-order NLO effects .
High-Quality Crystal Growth
The compound has been used in the solution growth of high-quality organic NLO single crystals. The crystal quality obtained by solution growth method was much better than that of crystals grown by the Bridgman method .
Ultra-Wideband Tunable THz Radiation
Using difference frequency generation (DFG) in solution-grown BNA, ultra-wideband tunable THz radiation can be generated .
Electro-Optic Effects
The compound has been used in a comparative study on electro-optic effects of organic materials. The experimental results conclude that BNA doping is appropriate to fabricate a fast response and blue-light filtering LC device .
Polar Solvents on Crystal Growth
A systematic approach has shown that the BNA crystals grown from one of the polar aprotic solvents exhibited a relatively higher THz efficiency .
properties
IUPAC Name |
N-benzyl-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-11-12-17(21-18-9-5-6-10-19(18)22(26)25-24-21)13-20(15)29(27,28)23-14-16-7-3-2-4-8-16/h2-13,23H,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQURFQVTLKSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(4-hydroxyphthalazin-1-yl)-2-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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